molecular formula C24H42N4O4 B12940086 N-Dodecanoyl-L-histidyl-L-leucine CAS No. 75596-71-3

N-Dodecanoyl-L-histidyl-L-leucine

Cat. No.: B12940086
CAS No.: 75596-71-3
M. Wt: 450.6 g/mol
InChI Key: MACHNMLALFCNFS-SFTDATJTSA-N
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Description

(S)-2-((S)-2-Dodecanamido-3-(1H-imidazol-4-yl)propanamido)-4-methylpentanoic acid is a complex organic compound with a unique structure that includes an amide group, an imidazole ring, and a branched aliphatic chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((S)-2-Dodecanamido-3-(1H-imidazol-4-yl)propanamido)-4-methylpentanoic acid typically involves multiple steps, starting with the preparation of the core structure and subsequent functionalization. Common synthetic routes include:

    Amide Bond Formation: This step involves the reaction of dodecanoic acid with an appropriate amine to form the dodecanamide intermediate.

    Imidazole Ring Introduction: The imidazole ring is introduced through a cyclization reaction involving a suitable precursor.

    Final Functionalization:

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((S)-2-Dodecanamido-3-(1H-imidazol-4-yl)propanamido)-4-methylpentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-2-((S)-2-Dodecanamido-3-(1H-imidazol-4-yl)propanamido)-4-methylpentanoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism by which (S)-2-((S)-2-Dodecanamido-3-(1H-imidazol-4-yl)propanamido)-4-methylpentanoic acid exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    Gene Expression: The compound may influence gene expression, leading to changes in protein synthesis and cellular function.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Dodecanamido-3-(1H-imidazol-4-yl)propanamido-4-methylpentanoic acid: A closely related compound with a similar structure but different functional groups.

    (S)-2-Dodecanamido-3-(1H-imidazol-4-yl)propanamido-4-methylbutanoic acid: Another similar compound with a slightly different aliphatic chain.

Uniqueness

(S)-2-((S)-2-Dodecanamido-3-(1H-imidazol-4-yl)propanamido)-4-methylpentanoic acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

CAS No.

75596-71-3

Molecular Formula

C24H42N4O4

Molecular Weight

450.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-(dodecanoylamino)-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C24H42N4O4/c1-4-5-6-7-8-9-10-11-12-13-22(29)27-20(15-19-16-25-17-26-19)23(30)28-21(24(31)32)14-18(2)3/h16-18,20-21H,4-15H2,1-3H3,(H,25,26)(H,27,29)(H,28,30)(H,31,32)/t20-,21-/m0/s1

InChI Key

MACHNMLALFCNFS-SFTDATJTSA-N

Isomeric SMILES

CCCCCCCCCCCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)O

Canonical SMILES

CCCCCCCCCCCC(=O)NC(CC1=CN=CN1)C(=O)NC(CC(C)C)C(=O)O

Origin of Product

United States

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